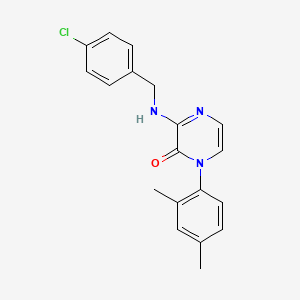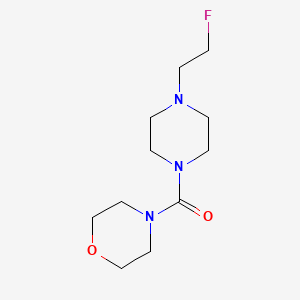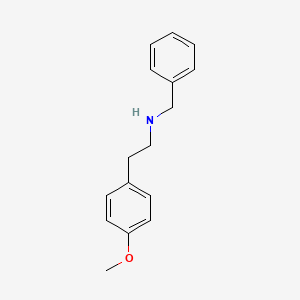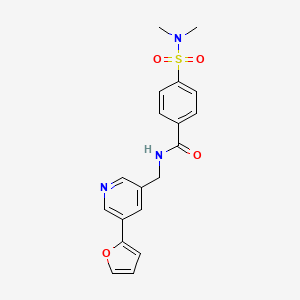
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a furan ring, an oxadiazole ring, a phenyl ring, and a triazole ring. These groups are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the substituents on them. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, and the triazole ring could participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the furan and triazole rings could make the compound relatively stable and resistant to degradation .科学的研究の応用
Antimicrobial and Antifungal Activities
One study discusses the design, synthesis, and antimicrobial activities of azole derivatives, including compounds related to the given chemical structure. These compounds demonstrated activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013). Similarly, a research on 1,2,4-triazole Schiff base and amine derivatives synthesized from furan-2-carbohydrazide reported significant antiurease and antioxidant activities, which could contribute to their antimicrobial efficacy (Sokmen et al., 2014).
Antiplasmodial Activities
In the context of antiplasmodial activities, derivatives of furazan-3-amine demonstrated promising activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The study emphasized the importance of the acyl moiety's nature on the compounds' activity, suggesting the potential for further optimization in antimalarial drug development (Hermann et al., 2021).
Anti-Avian Influenza Virus Activity
Research involving the synthesis of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone revealed promising antiviral activity against the H5N1 avian influenza virus. This showcases the potential of such compounds in developing antiviral therapeutics, particularly against strains posing pandemic risks (Flefel et al., 2012).
Energetic Material Applications
A study on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials highlights the synthesis and characterization of energetic salts and derivatives. These compounds displayed moderate thermal stabilities and insensitivity towards impact and friction, suggesting their suitability as safer alternatives to traditional energetic materials (Yu et al., 2017).
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that furan-containing compounds can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-23-10-13(20-22-23)17(24)18-12-6-3-2-5-11(12)9-15-19-16(21-26-15)14-7-4-8-25-14/h2-8,10H,9H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUQTQHRJSEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2986502.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)
![2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986507.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
